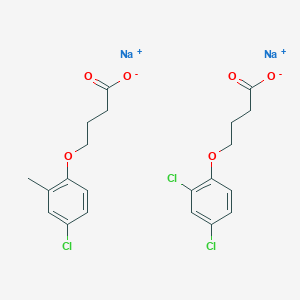
Legumin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Legumin is a herbicide, which is a mixture of Embutone and Tropotox.
Applications De Recherche Scientifique
Nutritional Applications
1. Food Industry
Legumin is utilized in the food industry due to its nutritional profile and functional properties. Recent studies have shown that glycosylation of this compound can enhance its emulsifying and thermal stability, making it suitable for food formulations. For instance, research demonstrated that oligochitosan-modified this compound complexes exhibited improved emulsification stability and in vitro digestive stability compared to untreated this compound . This modification allows for the development of more stable food products with enhanced nutritional value.
Table 1: Functional Properties of Oligochitosan-Modified this compound
| Property | Untreated this compound | Oligochitosan-Modified this compound |
|---|---|---|
| Emulsifying Activity | High | Moderate |
| Emulsification Stability | Low | High |
| Thermal Stability | Moderate | High |
| In Vitro Digestive Stability | Low | High |
2. Health Benefits
This compound is rich in bioactive compounds that contribute to health benefits such as antioxidant and anticancer properties. A review highlighted the potential of legumes, including those containing this compound, to manage chronic diseases like diabetes and hypertension due to their rich repertoire of health-promoting compounds . This has led to increased interest in using this compound as a functional ingredient in health foods.
Pharmaceutical Applications
1. Allergen Mitigation
This compound is a member of the globulin family associated with allergenic responses. Research indicates that modifying this compound's structure can reduce its allergenicity, making it safer for consumption by sensitive individuals . This aspect is crucial for developing hypoallergenic food products.
2. Drug Delivery Systems
The ability of this compound to form complexes with various substances opens avenues for its application in drug delivery systems. Its biocompatibility and ability to encapsulate therapeutic agents make it a candidate for targeted drug delivery, particularly in cancer treatment .
Agricultural Applications
1. Genetic Engineering
Recent studies have focused on the genetic manipulation of this compound expression to enhance its accumulation in transgenic plants. For example, overexpression of the EuLEGA gene significantly increased this compound levels in transgenic tobacco plants, demonstrating the potential for improving seed nutrient content through genetic engineering . This approach can lead to enhanced crop yields and nutritional quality.
2. Soil Health Improvement
Legumes play a vital role in sustainable agriculture by fixing nitrogen in the soil. The incorporation of leguminous crops can improve soil fertility and reduce the need for chemical fertilizers. This compound's role as a storage protein supports plant growth during critical stages, thereby contributing to overall agricultural productivity .
Case Studies
Case Study 1: Cowpea this compound as a Preservative
A study explored the antibacterial properties of cowpea this compound when used as a preservative in minced beef products. The findings indicated that cowpea this compound effectively inhibited bacterial growth, suggesting its potential as a natural preservative in meat processing . This application aligns with the growing demand for clean-label products free from synthetic preservatives.
Case Study 2: Transgenic Tobacco Plants
Research involving transgenic tobacco plants demonstrated that manipulating this compound levels could significantly enhance seed nutrient content. The study reported a 194-fold increase in this compound content compared to wild-type plants, showcasing the potential for bioengineering legumes to meet nutritional demands .
Propriétés
Numéro CAS |
8065-16-5 |
|---|---|
Formule moléculaire |
C21H21Cl3Na2O6 |
Poids moléculaire |
521.7 g/mol |
Nom IUPAC |
disodium;4-(4-chloro-2-methylphenoxy)butanoate;4-(2,4-dichlorophenoxy)butanoate |
InChI |
InChI=1S/C11H13ClO3.C10H10Cl2O3.2Na/c1-8-7-9(12)4-5-10(8)15-6-2-3-11(13)14;11-7-3-4-9(8(12)6-7)15-5-1-2-10(13)14;;/h4-5,7H,2-3,6H2,1H3,(H,13,14);3-4,6H,1-2,5H2,(H,13,14);;/q;;2*+1/p-2 |
Clé InChI |
NEKNNCABDXGBEN-UHFFFAOYSA-L |
SMILES |
CC1=C(C=CC(=C1)Cl)OCCCC(=O)[O-].C1=CC(=C(C=C1Cl)Cl)OCCCC(=O)[O-].[Na+].[Na+] |
SMILES canonique |
CC1=C(C=CC(=C1)Cl)OCCCC(=O)[O-].C1=CC(=C(C=C1Cl)Cl)OCCCC(=O)[O-].[Na+].[Na+] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Legumin; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















